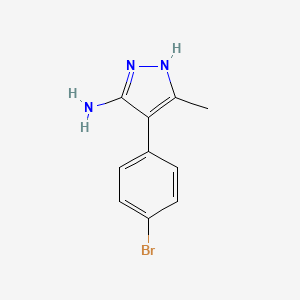

4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine

描述

4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and a methyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3-methyl-1H-pyrazole.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions

4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products

Substitution: Formation of substituted pyrazole derivatives.

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of pyrazole amines.

Coupling: Formation of biaryl compounds.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially in the development of anti-inflammatory and analgesic medications. Its structure allows for modifications that enhance biological activity.

Case Study:

A study published in the International Journal of Molecular Sciences highlights the synthesis of novel pyrazole derivatives using 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine as a precursor. These derivatives exhibited promising antimicrobial properties, indicating potential therapeutic applications .

Agricultural Chemistry

Use in Agrochemicals:

The compound is involved in the formulation of agrochemicals, particularly pesticides and herbicides. Its effectiveness in enhancing crop yield while providing protection against pests makes it valuable in agricultural practices.

Data Table: Herbicidal Activity of Pyrazole Derivatives

Material Science

Novel Material Development:

In material science, this compound is explored for creating materials with enhanced properties such as thermal stability and chemical resistance. This application is crucial for developing advanced coatings and polymers.

Research Findings:

Recent studies have demonstrated that incorporating this compound into polymer matrices significantly improves their thermal properties, making them suitable for high-performance applications .

Biochemical Research

Tool for Enzyme Studies:

In biochemical assays, this compound serves as a tool for studying enzyme interactions and biological pathways. Its ability to modulate enzyme activity is essential for drug discovery and understanding disease mechanisms.

Case Study:

Research published in Molecules discusses how derivatives of this compound were used to investigate their effects on various enzymes related to metabolic pathways. The findings suggest that these compounds can act as selective inhibitors, providing insights into potential therapeutic targets .

作用机制

The mechanism of action of 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Similar Compounds

4-(3-Bromophenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with bromine at a different position on the phenyl ring.

4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure with chlorine instead of bromine.

4-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure with fluorine instead of bromine

Uniqueness

4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

生物活性

4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of pyrazole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities. This article reviews the biological activity of this compound, supported by research findings, case studies, and comparative analyses with similar compounds.

The molecular formula of this compound is C10H10BrN3. The presence of the bromine atom on the phenyl ring significantly influences its biological activity through mechanisms such as halogen bonding, enhancing binding affinity to biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The bromine substituent can facilitate stronger interactions with these targets compared to non-halogenated analogs.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have been reported to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. In particular, this compound has demonstrated promising antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) in vitro studies .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | TBD | |

| 1-Aryl-1H-pyrazole derivatives | Various | TBD | |

| 1-Thiocarbamoyl pyrazole derivatives | Renal Cancer | TBD |

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have shown anti-inflammatory effects. In studies comparing various pyrazole compounds, some exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM. These findings suggest that this compound may also possess significant anti-inflammatory potential .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies indicate that pyrazole derivatives can inhibit the growth of various bacterial strains and fungi. For example, compounds related to this structure have been tested against Mycobacterium tuberculosis and show promising results .

Case Studies

A notable study synthesized several pyrazole derivatives and evaluated their biological activities. Among these, a compound structurally similar to this compound exhibited significant anticancer activity against multiple cell lines and showed potential for further development into therapeutic agents .

Another investigation focused on the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives demonstrated that modifications around the pyrazole core could enhance anticancer activity and selectivity towards specific cancer types .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine, and how can structural purity be confirmed?

Answer: The compound is typically synthesized via cyclocondensation reactions using hydrazine derivatives and β-keto esters or chalcones. For example, microwave-assisted reactions have been employed to improve yield and reduce reaction time, as demonstrated in the synthesis of analogous pyrazole derivatives . Structural confirmation requires a combination of spectroscopic techniques (e.g., -NMR, -NMR, IR) and X-ray crystallography. Single-crystal X-ray diffraction (SCXRD) is critical for resolving ambiguities in regiochemistry or stereochemistry, as shown in studies of related bromophenyl-pyrazole structures .

Q. How do solvent polarity and substituent effects influence the photophysical properties of this compound?

Answer: Solvent polarity significantly impacts emission spectra due to solvatochromism. For example, polar solvents like DMSO induce redshifted emission (e.g., 356 nm in DMSO) compared to nonpolar solvents . Substituent effects, such as electron-withdrawing groups (e.g., bromine), enhance intramolecular charge transfer (ICT), which can be quantified via UV-Vis and fluorescence spectroscopy. Computational methods (e.g., DFT) are recommended to model these interactions .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Answer: Common assays include:

- Antimicrobial activity : Broth microdilution assays against pathogenic yeasts/molds (e.g., Candida spp.) with MIC (Minimum Inhibitory Concentration) determination .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., MDA-MB-231) to assess IC values .

- Enzyme inhibition : Fluorometric assays for targets like carbonic anhydrase or tubulin polymerization inhibition .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced pharmacological profiles?

Answer:

- Molecular docking : To predict binding affinities for targets like GPCRs or NMDA receptors. For example, virtual screening identified pyrazole derivatives as uPAR inhibitors .

- QSAR studies : Correlate substituent electronic parameters (e.g., Hammett constants) with activity data to guide synthetic priorities .

- Reaction path analysis : Quantum chemical calculations (e.g., DFT) can model reaction mechanisms and transition states, reducing trial-and-error experimentation .

Q. How can contradictory biological activity data between structurally similar pyrazole derivatives be resolved?

Answer: Contradictions often arise from:

- Regiochemical variations : Minor differences in substituent position (e.g., 3-methyl vs. 5-methyl) alter steric and electronic profiles. SCXRD and -NMR coupling constants can resolve these .

- Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times) and validate with positive controls (e.g., fluconazole for antifungal assays) .

- Metabolic stability : Perform hepatic microsome assays to assess compound degradation rates, which may explain in vitro-in vivo discrepancies .

Q. What advanced techniques are used to study the compound’s interaction with biological membranes?

Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to membrane-embedded receptors (e.g., σR antagonists) .

- Lipophilicity profiling : Determine logP values via HPLC or shake-flask methods. Fluorobenzyl substituents enhance membrane permeability, as seen in triazole derivatives .

- Cryo-EM : For structural insights into interactions with ion channels (e.g., NMDA receptor antagonism by DQP-1105 analogs) .

Q. How can reaction scalability be improved without compromising yield or purity?

Answer:

- Flow chemistry : Continuous synthesis reduces side reactions and improves heat management for exothermic steps .

- Catalyst optimization : Heterogeneous catalysts (e.g., Cu(II)-phosphonates) enhance regioselectivity in cyclization reactions .

- Green solvents : Replace DMF or DMSO with cyclopentyl methyl ether (CPME) to simplify purification and reduce toxicity .

属性

IUPAC Name |

4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGQAVPNQRLZOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589429 | |

| Record name | 4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955575-53-8 | |

| Record name | 4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-4-(4-bromophenyl)-3-methylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。